1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes a bromophenoxy group, ethoxy linkages, and a methoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol, which undergoes an etherification reaction with ethylene glycol to form 4-bromophenoxyethanol.
Intermediate Formation: The intermediate 4-bromophenoxyethanol is further reacted with another equivalent of ethylene glycol under basic conditions to form 4-bromophenoxyethoxyethanol.
Final Step: The final step involves the reaction of 4-bromophenoxyethoxyethanol with 2-methoxy-4-methylbenzene under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (H2, Pd/C), solvents (ethanol, methanol).
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated or hydrogenated products.
Scientific Research Applications
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with various receptors or enzymes, modulating their activity. The ethoxy linkages and methoxy-methylbenzene core contribute to the compound’s overall stability and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the bromine and ethoxy groups but lacks the methoxy-methylbenzene core.
1,4-Dibromo-2,5-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]benzene: Contains multiple bromine and ethoxy groups but differs in the overall structure.
Uniqueness: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-14-3-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-15(19)5-7-16/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKMARDNFJOBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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